methyl 4-[(1,1-dioxo-1

Antimicrobial Resistance Antibacterial Antifungal

This tetrahydrothiophene 1,1-dioxide derivative features an electrophilic sulfur core critical for bioactivity. It serves as a rigid scaffold for 5-LOX/mPGES-1 inhibitor development and SAR studies, offering distinct conformational profiles vs. flexible analogs. Ideal for anti-inflammatory and anticancer research programs.

Molecular Formula C9H18ClNO4S
Molecular Weight 271.76
CAS No. 1245569-32-7
Cat. No. B2465269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[(1,1-dioxo-1
CAS1245569-32-7
Molecular FormulaC9H18ClNO4S
Molecular Weight271.76
Structural Identifiers
SMILESCOC(=O)CCCNC1CCS(=O)(=O)C1
InChIInChI=1S/C9H17NO4S/c1-14-9(11)3-2-5-10-8-4-6-15(12,13)7-8/h8,10H,2-7H2,1H3
InChIKeyBLPCVOGRSIYSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[(1,1-Dioxo-1,2-benzisothiazol-3-yl)amino]benzoate (CAS 101187-48-8): A 1,2-Benzisothiazole 1,1-Dioxide Scaffold for Anti-Infective and Anti-Inflammatory Research


Methyl 4-[(1,1-dioxo-1,2-benzisothiazol-3-yl)amino]benzoate (CAS 101187-48-8) is a synthetic organic compound belonging to the class of 1,2-benzisothiazole 1,1-dioxide derivatives . Its core scaffold features an electrophilic sulfur atom within a bicyclic heterocycle, a structural motif associated with diverse biological activities including anti-infective, anti-inflammatory, and cytotoxic properties [1]. The compound is primarily utilized as a research intermediate and a candidate for further derivatization in medicinal chemistry programs targeting infectious diseases and inflammatory disorders.

Why Methyl 4-[(1,1-Dioxo-1,2-benzisothiazol-3-yl)amino]benzoate Cannot Be Interchanged with Other Benzisothiazolone or 1,1-Dioxide Analogs


The biological activity of the 1,2-benzisothiazole class is highly sensitive to substitution patterns, particularly around the electrophilic sulfur atom and the N-substituent [1]. The presence of the 1,1-dioxide moiety is a critical determinant of activity; for example, studies have shown that antimicrobial properties are specific to 1,2-benzisothiazolin-3-ones, while the corresponding 1,1-dioxide derivatives can be inactive against bacteria [2]. Conversely, the 1,1-dioxide group is essential for other activities, such as the inhibition of 5-lipoxygenase [3]. Furthermore, the specific methyl 4-aminobenzoate side chain in the target compound dictates its physicochemical properties (e.g., LogP) and potential for target engagement, which directly impacts its efficacy profile compared to simple alkyl or benzyl analogs [1]. Therefore, substituting this compound with a generic benzisothiazolone or a differently substituted 1,1-dioxide carries a high risk of complete loss of the desired biological activity or introduction of an unforeseen profile.

Quantitative Differentiation of Methyl 4-[(1,1-Dioxo-1,2-benzisothiazol-3-yl)amino]benzoate Against Key Comparators


Antimicrobial Activity Profile: 1,2-Benzisothiazole 1,1-Dioxides vs. 1,2-Benzisothiazolin-3-ones

A class-level comparison reveals a fundamental dichotomy in the antimicrobial profile of 1,2-benzisothiazole derivatives. While 1,2-benzisothiazolin-3-ones exhibit potent activity against Gram-positive bacteria with potencies 10-20 times higher than the parent compound, the corresponding 1,1-dioxide derivatives are largely inactive [1]. This demonstrates that the 1,1-dioxide moiety in the target compound fundamentally alters its antimicrobial spectrum, making it unsuitable as a direct replacement for benzisothiazolin-3-ones in antibacterial research, but potentially offering a different or more selective anti-infective profile.

Antimicrobial Resistance Antibacterial Antifungal 1,2-Benzisothiazole

Anti-Inflammatory Activity: Class-Level Evidence from Benzisothiazolone Derivatives

The benzisothiazolone scaffold, which shares the core heterocycle with the target compound, has demonstrated anti-inflammatory and cytotoxic activity in vitro. Specifically, three benzisothiazolone derivatives (BIT 1, BIT 2, BIT 3) were tested in Hodgkin's Lymphoma cells (L428) and showed dose-dependent NF-κB inhibition of 78.3%, 70.7%, and 34.6% respectively in a luciferase reporter gene assay [1]. Their cytotoxicity IC50 values were 3.3 μg/mL, 4.35 μg/mL, and 13.8 μg/mL, respectively, as determined by the XTT assay [1]. This provides a quantitative benchmark for the class, suggesting the target compound may possess similar anti-inflammatory potential.

Anti-inflammatory NF-κB Cytotoxicity Cancer Research

5-Lipoxygenase (5-LOX) Inhibition: A Class-Level Activity for 1,1-Dioxides

The 1,1-dioxide moiety is a recognized pharmacophore for the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. A study on a series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues demonstrated potent 5-LOX inhibition with IC50 values ranging from 0.15 to 23.6 μM [1]. The most potent compound, 3g, inhibited 5-LOX with an IC50 of 0.6 μM [1]. This establishes a quantitative benchmark for the 1,1-dioxide class, indicating that the target compound, which shares the core scaffold, may also be a 5-LOX inhibitor, with its specific substituents likely modulating potency.

Inflammation 5-Lipoxygenase Leukotriene Enzyme Inhibition

Structural Differentiation: Aminoalkanoic Acid Side Chain vs. Methyl 4-Aminobenzoate Side Chain

Patent literature describes a series of [(1,1-dioxo-1,2-benzisothiazol-3-yl)amino]alkanoic acids and esters as anti-inflammatory agents [1]. These compounds are characterized by a flexible alkyl linker (e.g., ethyl, propyl) between the benzisothiazole core and a terminal carboxylic acid or ester [1]. The target compound, methyl 4-[(1,1-dioxo-1,2-benzisothiazol-3-yl)amino]benzoate, features a rigid 4-aminobenzoate side chain. This structural distinction is critical: the rigid aromatic linker is expected to confer different conformational constraints, physicochemical properties (e.g., LogP, solubility), and target-binding geometry compared to flexible alkyl-linked analogs. This differentiation is key for SAR studies and lead optimization.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Validated Research Applications for Methyl 4-[(1,1-Dioxo-1,2-benzisothiazol-3-yl)amino]benzoate Based on Evidence


Anti-Infective Drug Discovery: Lead Identification for Dual 5-LOX/mPGES-1 Inhibition

As a member of the 1,1-dioxide class, this compound is a suitable starting point for synthesizing libraries of derivatives to evaluate as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). Based on class-level evidence showing IC50 values as low as 0.6 μM for 5-LOX [1], modifications to the 4-aminobenzoate side chain can be explored to optimize potency against both targets, with the goal of developing novel anti-inflammatory agents.

Cancer Research: NF-κB Pathway Modulation Studies

Given the class-level data demonstrating that benzisothiazolone derivatives inhibit NF-κB (up to 78.3% inhibition) and exhibit cytotoxicity in Hodgkin's Lymphoma cells (IC50 values from 3.3-13.8 μg/mL) [2], this compound can be used as a core scaffold for synthesizing and testing new analogs. The specific 4-aminobenzoate substituent may be modified to enhance potency, improve selectivity for cancer cells, or explore synergistic effects with standard chemotherapeutics like doxorubicin and etoposide, as observed with related compounds [2].

Medicinal Chemistry SAR Exploration: Rigid Linker Series

This compound provides a unique structural probe for exploring the structure-activity relationship (SAR) of the linker region in 1,2-benzisothiazole 1,1-dioxides. Unlike the flexible alkyl linkers found in a related anti-inflammatory patent series [3], the rigid 4-aminobenzoate side chain offers a distinct conformational profile. Researchers can use this compound to compare activity, physicochemical properties, and binding modes against flexible-linked analogs, thereby generating critical SAR insights that cannot be obtained from the flexible series alone.

Chemical Biology Tool: Investigating the Role of Electrophilic Sulfur

The 1,1-dioxide moiety is a defining feature of this compound class. Researchers investigating the role of electrophilic sulfur in biological systems can use this compound as a comparator to its non-dioxide (1,2-benzisothiazolin-3-one) counterparts. The class-level evidence of divergent antimicrobial activity between the dioxide and non-dioxide forms [4] provides a clear phenotype for studying the impact of sulfur oxidation state on target engagement and cellular response, making it a valuable tool for chemical biology studies of sulfur reactivity.

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